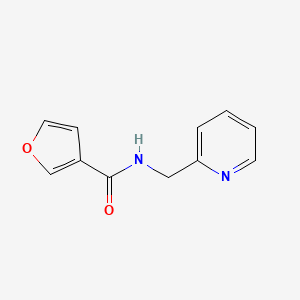

N-(2-pyridylmethyl)furan-3-carboxamide

Description

N-(2-Pyridylmethyl)furan-3-carboxamide is a heterocyclic compound featuring a furan ring substituted with a carboxamide group at the 3-position and a 2-pyridylmethyl moiety attached to the nitrogen atom. This structure combines aromatic and amide functionalities, making it a versatile scaffold in medicinal chemistry and materials science. The pyridylmethyl group may enhance solubility and binding interactions in biological systems, as seen in related compounds .

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(9-4-6-15-8-9)13-7-10-3-1-2-5-12-10/h1-6,8H,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTDISFAYQZTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Furan-3-carboxylic Acid

The foundational step involves preparing furan-3-carboxylic acid, often achieved via cyclization of β-dicarbonyl compounds. For example, ethyl acetoacetate reacts with chloroacetaldehyde under acidic conditions to form ethyl 2-methyl-3-furoate, which is hydrolyzed to 2-methylfuran-3-carboxylic acid. Adapting this method, unsubstituted furan-3-carboxylic acid can be synthesized by substituting chloroacetaldehyde with glyoxal, though yields may vary due to side reactions.

Conversion to Furan-3-carbonyl Chloride

Furan-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents like dichloromethane. The reaction typically proceeds at reflux (40–60°C) for 2–4 hours, yielding furan-3-carbonyl chloride. Excess SOCl₂ is removed under reduced pressure to avoid side reactions during the subsequent amidation step.

Coupling with 2-Pyridylmethylamine

The acyl chloride is reacted with 2-pyridylmethylamine in anhydrous tetrahydrofuran (THF) or dichloromethane. Triethylamine (Et₃N) is added to scavenge HCl, facilitating the nucleophilic attack of the amine on the carbonyl carbon. The reaction is typically complete within 1–2 hours at 0–25°C, yielding N-(2-pyridylmethyl)furan-3-carboxamide.

Table 1: Representative Conditions for Acyl Chloride Route

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, DCM, reflux, 3 hr | 85–90 | |

| Amidation | 2-Pyridylmethylamine, Et₃N, THF, 25°C, 1.5 hr | 78 |

Multi-Step Synthesis from β-Dicarbonyl Precursors

Furan Ring Construction via Aldol Cyclization

Acyclic precursors like acetoacetic ester and aldoses undergo acid-catalyzed cyclization to form trisubstituted furans. For instance, ethyl acetoacetate and chloroacetaldehyde condense in pyridine to yield ethyl furan-3-carboxylate derivatives. Modifying the aldehyde component (e.g., using glyoxal instead of chloroacetaldehyde) enables the synthesis of unsubstituted furan-3-carboxylates.

Ester Hydrolysis and Functionalization

The ethyl ester is saponified using NaOH in ethanol-water, producing furan-3-carboxylic acid. Subsequent halogenation (e.g., SOCl₂) converts the acid to the acyl chloride, which is then coupled with 2-pyridylmethylamine as described in Section 1.3.

Table 2: Yields in Multi-Step Synthesis

| Intermediate | Reaction Conditions | Yield (%) |

|---|---|---|

| Ethyl furan-3-carboxylate | Pyridine, 25°C, 4 hr | 65 |

| Furan-3-carboxylic acid | NaOH (10%), ethanol-water, reflux, 6 hr | 89 |

Coupling Reagent-Assisted Amidation

Direct Amidation Using HATU or EDCl

Modern peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable direct amidation without isolating the acyl chloride. Furan-3-carboxylic acid and 2-pyridylmethylamine are combined in dimethylformamide (DMF) with a catalytic base (e.g., DMAP). This method avoids harsh conditions, improving functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridylmethyl)furan-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Furan-2,3-dicarboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

N-(2-pyridylmethyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-pyridylmethyl)furan-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to c-Jun N-terminal kinase 3, inhibiting its activity and thereby exerting anti-inflammatory effects . The compound’s ability to interact with various enzymes and receptors makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro group in 22a () enhances trypanocidal activity, likely by increasing electrophilicity and interaction with parasitic targets .

- Aromatic Extensions: Compounds like V-13–009920 () and 1q () incorporate extended aromatic systems (e.g., chlorophenyl, quinoline), improving target affinity through π-π stacking or hydrophobic interactions.

- Fluorinated Moieties : The trifluoromethyl group in V-13–009920 and 2-methyl-N-(indazolyl)furan-3-carboxamide () enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in anticancer agents .

Key Observations :

- Potency : The fascin inhibitor (IC₅₀ = 0.2 µM) demonstrates superior activity compared to V-13–009920 (IC₅₀ = 4.0 µM), likely due to its indazole and trifluoromethyl groups enhancing target engagement .

- Therapeutic Scope: Nitrofuran derivatives (e.g., 22a) are prioritized for parasitic diseases, whereas pyridylmethyl or quinoline-substituted analogs may have broader applications in cancer and infectious diseases .

Key Observations :

- Synthetic Accessibility : Most analogs are synthesized via amide coupling (e.g., HBTU/DIPEA in ), suggesting that this compound could be prepared similarly .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., furan C3 vs. C2 substitution) .

- X-ray Crystallography : Resolves 3D conformation and steric interactions, critical for structure-activity relationship (SAR) studies .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced : Pair experimental data with computational tools (e.g., PubChem descriptors) to predict properties like logP or hydrogen-bonding capacity .

How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

Advanced

Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) provides insights into:

- Electrophilic/Nucleophilic Sites : Calculated Fukui indices identify reactive centers for functionalization .

- Thermochemical Accuracy : Predicts bond dissociation energies and reaction pathways (average deviation <3 kcal/mol in related systems) .

- Solvent Effects : COSMO-RS models simulate solubility and solvation free energies .

Methodological Tip : Validate DFT results with experimental spectroscopic data (e.g., IR vibrational modes) to ensure model reliability .

How can researchers resolve contradictions in reported biological activity data?

Advanced

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Standardize protocols using guidelines like OECD 423 for toxicity studies .

- Purity Issues : Employ HPLC (>95% purity) and DSC (differential scanning calorimetry) to confirm compound integrity .

- Structural Analogues : Compare with derivatives (e.g., thiophene vs. phenyl substitutions) to isolate substituent-specific effects .

Case Study : Inconsistent cytotoxicity data for furan carboxamides may stem from metabolic stability differences—address via hepatic microsome assays .

What structural features influence the bioactivity of this compound?

Basic

Key determinants include:

- Heterocyclic Motifs : The pyridine ring enhances π-π stacking with biological targets, while the furan oxygen modulates electronic properties .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO) increase electrophilicity, enhancing enzyme inhibition .

- Amide Linker : Facilitates hydrogen bonding with residues in active sites (e.g., proteases or kinases) .

Advanced : Use QSAR models to quantify substituent contributions to bioactivity .

What strategies optimize yield in multi-step syntheses of this compound?

Q. Advanced

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) for cross-coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve acylation yields but may require purification via column chromatography .

- Flow Chemistry : Continuous reactors minimize side reactions in scale-up syntheses .

Data Example : Microwave-assisted synthesis reduced reaction time by 60% in thiazole derivatives .

How is purity assessed post-synthesis, and what are common contaminants?

Q. Basic

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities .

- Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity .

- Common Contaminants : Unreacted starting materials (e.g., pyridine intermediates) or hydrolysis byproducts (e.g., carboxylic acids) .

Advanced : LC-MS/MS detects trace impurities at ppm levels .

What is the role of exact-exchange functionals in DFT studies of this compound?

Advanced

Exact-exchange terms (e.g., in B3LYP) improve accuracy for:

- Charge Transfer : Critical for predicting redox potentials in electrochemical studies .

- Non-Covalent Interactions : Van der Waals and hydrogen-bonding energies in protein-ligand docking .

- Excited States : TD-DFT calculations for UV-Vis absorption spectra .

Validation : Compare computed vs. experimental IR spectra to refine exchange-correlation functionals .

How does this compound compare to structurally similar compounds?

Q. Advanced

- Thiophene Analogues : Higher lipophilicity (logP +0.5) enhances membrane permeability but may reduce solubility .

- Indole Derivatives : Broader kinase inhibition profiles due to indole’s planar structure .

- Trifluoromethyl Substitutions : Improve metabolic stability in vivo but complicate synthesis .

Methodological Tip : Use molecular docking (AutoDock Vina) to compare binding poses across analogues .

What in vitro assays are recommended for evaluating therapeutic potential?

Q. Basic

- Cytotoxicity : MTT assay on cancer cell lines (IC values) .

- Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases .

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli) .

Advanced : Combine with transcriptomics (RNA-seq) to identify pathway-level effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.